molecular formula C20H12CaN2O7S2 B13775640 calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 83249-60-9

calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B13775640
CAS No.: 83249-60-9
M. Wt: 496.5 g/mol
InChI Key: ONPJOMROUFBQOP-UHFFFAOYSA-L
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Description

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate (CAS 6417-83-0), also designated as CI 15880, is a synthetic azo dye primarily used as a cosmetic colorant . Its IUPAC name is calcium 3-hydroxy-4-[(1-sulphonato-2-naphthyl)azo]-2-naphthoate. Structurally, it features a naphthalene backbone substituted with hydroxyl, sulfonate, and azo groups. The calcium counterion distinguishes it from analogous sodium or aluminum salts, influencing solubility and stability. The compound is synthesized via diazo coupling between sulfonated aromatic amines and naphthol derivatives, followed by calcium salt formation .

Properties

CAS No.

83249-60-9

Molecular Formula

C20H12CaN2O7S2

Molecular Weight

496.5 g/mol

IUPAC Name

calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Ca/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ONPJOMROUFBQOP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Preparation Methods

Sulfonation of Naphthalene Derivatives

Objective: Introduce sulfonic acid groups at specific positions on naphthalene rings.

Method:

  • Naphthalene is treated with concentrated sulfuric acid or oleum under controlled temperature (usually 80-150°C).
  • The sulfonation reaction yields mono- or disulfonated naphthalene derivatives, such as 2-naphthalenesulfonic acid or 6-hydroxy-2-naphthalenesulfonic acid, depending on reaction conditions and temperature control.

Reaction:

C10H8 + H2SO4 → C10H7SO3H + H2O

Note: The reaction conditions are optimized to favor sulfonation at desired positions, often using temperature control and reaction time adjustments.

Diazotization of Aromatic Amines

Objective: Convert aromatic amines into diazonium salts, which are reactive intermediates for azo coupling.

Method:

  • Aromatic amines (e.g., sulfonated aniline derivatives) are dissolved in dilute hydrochloric acid.
  • The mixture is cooled to 0-5°C.
  • Sodium nitrite solution is added dropwise to form diazonium salts.

Reaction:

ArNH2 + NaNO2 + HCl → ArN2+Cl− + NaCl + H2O

Conditions: Low temperature and acidic medium are critical for stability.

Azo Coupling with Sulfonated Naphthalene Derivatives

Objective: Form azo linkage between diazonium salts and sulfonated naphthalene derivatives.

Method:

  • The diazonium salt solution is added slowly to a solution of the sulfonated naphthalene derivative (acting as the coupling component) maintained at a slightly alkaline pH (around 7-9).
  • The reaction proceeds with stirring at low temperature to prevent decomposition.

Reaction:

ArN2+ + Ar'-OH/SO3H → Ar-N=N-Ar'

Note: The position of coupling on the aromatic ring is directed by existing substituents, typically ortho or para.

Hydroxylation and Final Functionalization

  • Hydroxyl groups are introduced via electrophilic substitution reactions or by starting with hydroxylated precursors.
  • Alternatively, selective hydroxylation can be achieved via controlled oxidation or hydroxylation reactions on the aromatic rings.

Metal Complexation with Calcium

Objective: Convert the sulfonated azo dye into its calcium salt form.

Method:

  • The sulfonated azo dye is treated with calcium salts, such as calcium chloride or calcium acetate, under mild heating.
  • The calcium ions coordinate with the sulfonate groups, forming a stable calcium complex.

Reaction:

2 R-SO3− + Ca2+ → (R-SO3)2Ca

Summary of the Preparation Process

Step Description Reagents Conditions Purpose
1 Sulfonation of naphthalene Concentrated sulfuric acid 80-150°C Introduce sulfonate groups
2 Diazotization of aromatic amine Sodium nitrite, hydrochloric acid 0-5°C Generate diazonium salt
3 Azo coupling Sulfonated naphthalene derivative Slightly alkaline, low temperature Form azo linkage
4 Hydroxylation Electrophilic substitution or hydroxylated precursors Controlled conditions Insert hydroxyl group
5 Metal complexation Calcium chloride or acetate Mild heating Form calcium salt

Final Remarks

While explicit, step-by-step experimental procedures for this exact compound are scarce in publicly available literature, the described methods align with standard azo dye synthesis protocols. The key to successful preparation lies in meticulous control of sulfonation, diazotization, and coupling conditions, followed by metal ion complexation.

Chemical Reactions Analysis

Types of Reactions

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in complexometric titrations to determine metal ion concentrations.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes for textiles, food coloring, and other materials.

Mechanism of Action

The mechanism of action of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with metal ions and other molecules. The azo group can form complexes with metal ions, which is the basis for its use in complexometric titrations. The compound’s ability to change color in response to pH changes makes it useful as an indicator .

Comparison with Similar Compounds

Structural Analogues

Sodium Salts

  • Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate (CAS 2783-94-0, Food Yellow No.5): Structure: Differs in the substituent position (4-sulfonatophenyl vs. 1-sulfonatonaphthalen-2-yl) and counterion (Na⁺ vs. Ca²⁺). Applications: Approved as a food additive (E110) due to high water solubility, unlike the calcium variant, which is restricted to cosmetics . Molecular Weight: 452.37 g/mol vs. ~550 g/mol (estimated for calcium salt due to divalent counterion) .
  • Sodium 6-hydroxy-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate (CI 15980, CAS 2347-72-):
    • Substituent Variation : The azo group links to a 3-sulfonatophenyl ring instead of a naphthalene-sulfonate group.
    • Thermal Stability : Sodium salts exhibit lower thermal degradation thresholds (~150°C) compared to calcium salts, which tolerate higher temperatures due to stronger ionic interactions .

Aluminum Lakes

  • Dialuminium tris[6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate] (CAS 94021-05-3):
    • Structure : Aluminum coordinates with three sulfonate groups, forming an insoluble complex.
    • Applications : Used in lipsticks and eyeshadows for enhanced opacity and water resistance, unlike the calcium salt, which remains water-soluble .
Functional Analogues
  • Calmagite (CAS 3147-14-6):

    • Structure : Contains a phenylazo group instead of a naphthalene-sulfonate backbone.
    • Function : Acts as a metallochromic indicator, contrasting with the calcium compound’s role as a pure colorant .
  • Mordant Blue 9 (CAS 1934-20-9):

    • Substituents : Features chlorinated and hydroxyl groups, enabling metal chelation.
    • Applications : Used in textile dyeing, whereas the calcium compound is tailored for cosmetics .
Physicochemical Properties
Property Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Aluminum Lake (CI 15985:1)
Solubility in Water Moderate (calcium reduces solubility vs. sodium) High (due to Na⁺ counterion) Insoluble
Thermal Conductivity Not reported; inferred stability up to 200°C Decreases in oriented PVA films by 15% Stable >300°C
λmax (UV/Vis) ~480 nm (estimated) 482 nm ~490 nm (bathochromic shift)
Regulatory Status Cosmetic use (Restriction IV/1) Food additive (E110) Cosmetic lakes
Spectroscopic Data
  • ¹H NMR : Sodium analogues show aromatic protons at δ 6.8–8.2 ppm (DMSO-d₆), while calcium salts may exhibit slight shifts due to cation-π interactions .
  • MS : Disodium variants display [M-H]⁻ peaks at m/z 450–453, whereas calcium salts show higher m/z values (~600) .

Q & A

Basic: What are the key steps in synthesizing calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate?

The synthesis involves diazotization and azo coupling , adapted from methods for analogous disodium azo dyes.

  • Diazotization : React 1-amino-2-naphthalenesulfonic acid with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Coupling : Introduce the diazonium salt to 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo bond.
  • Calcium salt formation : Precipitate the product using calcium chloride, followed by purification via recrystallization or dialysis .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

  • UV-Vis spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm) and quantify molar absorptivity .
  • NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve sulfonate, hydroxyl, and aromatic proton environments (e.g., δ 7.5–8.5 ppm for naphthalene protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M-Ca]<sup>−</sup> ion) .

Basic: How does pH influence the stability of the azo bond in this compound?

The azo bond (-N=N-) is susceptible to acid hydrolysis (pH < 3) and reductive cleavage (pH > 10).

  • Acidic conditions : Protonation of the azo group leads to bond cleavage, forming naphthylamine and sulfonate derivatives.
  • Alkaline conditions : Reductive environments (e.g., biological systems) may reduce the azo bond to amines.
    Methodological tip : Monitor degradation via HPLC or UV-Vis kinetics under controlled pH buffers .

Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?

The compound’s planar structure promotes π-π stacking, reducing fluorescence intensity.

  • Surfactant addition : Use SDS or CTAB to disrupt aggregates.
  • Solvent optimization : Employ polar aprotic solvents (e.g., DMSO) or dilute solutions (<10<sup>−5</sup> M).
  • Derivatization : Introduce bulky substituents to sterically hinder aggregation .

Advanced: How can computational modeling predict interactions with biomolecules?

  • Molecular docking : Simulate binding to serum albumin (PDB ID: 1AO6) using AutoDock Vina to identify binding pockets near sulfonate groups.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic transitions and HOMO-LUMO gaps .

Advanced: What environmental toxicity concerns arise from this compound’s degradation products?

Degradation releases naphthylamines (potential carcinogens) and sulfonated aromatics.

  • Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess acute toxicity.
  • Photodegradation studies : Simulate sunlight exposure (λ > 290 nm) to track persistent metabolites .

Basic: How is the calcium counterion critical to the compound’s solubility and function?

  • Solubility : Calcium sulfonate salts exhibit lower aqueous solubility compared to sodium analogs, requiring buffered solutions (e.g., Tris-HCl, pH 7.4).
  • Ion exchange : Calcium can be replaced with transition metals (e.g., Fe³⁺) for catalytic applications, monitored via ICP-OES .

Advanced: What role does this compound play in developing optical sensors?

Its pH-dependent color shift (azo-hydrazone tautomerism) enables chemodosimeter applications:

  • Metal ion detection : Design assays where Cu²⁺ or Fe³⁺ induces a visible color change (Δλ > 50 nm).
  • Biological staining : Optimize staining protocols for bacterial biofilms or extracellular polysaccharides .

Advanced: How do substituent modifications alter its electrochemical properties?

  • Electron-withdrawing groups (e.g., -SO₃⁻): Increase redox potential, enhancing suitability for supercapacitor electrolytes.
  • Electron-donating groups (e.g., -OH): Improve charge transfer in dye-sensitized solar cells (DSSCs).
    Experimental validation : Use cyclic voltammetry (scan rate: 50 mV/s) in 0.1 M KCl .

Advanced: What analytical challenges arise in quantifying trace levels of this compound?

  • Matrix interference : Co-eluting sulfonates in environmental samples require SPE cleanup (C18 cartridges).
  • Detection limits : Achieve ppb-level sensitivity via LC-MS/MS (MRM mode: m/z 499 → 80 for sulfonate fragment) .

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